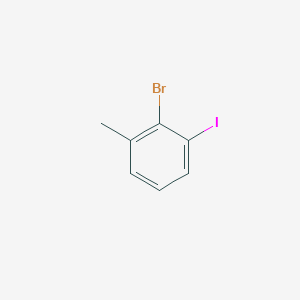

2-Bromo-1-iodo-3-methylbenzene

Description

2-Bromo-1-iodo-3-methylbenzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 1- and 2-positions, respectively, along with a methyl group at the 3-position. This structural arrangement confers unique reactivity and electronic properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for constructing complex molecules . Its synthesis typically involves multi-step halogenation and functionalization of a methylbenzene precursor, as demonstrated in the preparation of triarylboron compounds for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) .

The compound’s stability under ambient conditions is attributed to steric protection around the aromatic core by the methyl group and bulky halogens . This stability facilitates its use in air-sensitive reactions, such as those involving organometallic catalysts.

Properties

IUPAC Name |

2-bromo-1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGQEFDADWTVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679253 | |

| Record name | 2-Bromo-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888214-21-9 | |

| Record name | 2-Bromo-1-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic strategy for 2-Bromo-1-iodo-3-methylbenzene involves the bromination of 1-iodo-3-methylbenzene . This method leverages the electrophilic aromatic substitution mechanism, where the bromine atom is introduced selectively at the 2-position of the aromatic ring, adjacent to the iodine substituent.

Brominating Agents: The bromination is typically carried out using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is often preferred for its milder and more selective bromination under controlled conditions.

Reaction Conditions: The reaction is performed under carefully controlled temperature and solvent environments to ensure regioselectivity and to avoid over-bromination or side reactions. Common solvents include dichloromethane or carbon tetrachloride, and the reaction temperature is maintained at ambient or slightly elevated levels.

Selectivity: The presence of the iodine and methyl substituents directs the bromination to the ortho position relative to the iodine, yielding this compound selectively.

Industrial Scale Synthesis

Industrial production of this compound typically scales up the laboratory bromination process with:

Large-scale reactors equipped with precise temperature and mixing controls to maintain reaction selectivity.

Purification techniques such as recrystallization or chromatography to isolate high-purity product.

Safety considerations due to the reactive halogenating agents and potential irritant properties of the compound itself.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|

| Bromination of 1-iodo-3-methylbenzene | Bromine (Br₂) or N-bromosuccinimide (NBS); controlled temperature; organic solvents (e.g., CH₂Cl₂) | High regioselectivity; straightforward | Requires careful control to avoid over-bromination | High yields reported; purity >95% after purification |

| Metal-Halogen Exchange + Iodination | Organolithium reagent (e.g., n-BuLi); iodine source; low temperature | Enables selective introduction of iodine | Sensitive reagents; requires inert atmosphere | Moderate to high yields; requires optimization |

| Ipso-Iododecarboxylation | N-iodosuccinimide (NIS); reflux in 1,2-dichloroethane; benzoic acid derivatives | Efficient for introducing iodine substituent | Limited to substrates with carboxyl groups; longer reaction times | Yields up to 80-85% in related compounds |

Detailed Research Findings and Notes

Regioselectivity: The methyl group is an ortho/para-directing activator, while iodine is a deactivating substituent but ortho/para directing. The bromination occurs ortho to iodine due to steric and electronic effects, favoring substitution at the 2-position relative to iodine and 3-position relative to methyl.

Reaction Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Purification: The crude product is purified by column chromatography on silica gel or recrystallization from suitable solvents to achieve high purity.

Safety: The compound requires handling precautions due to potential skin and eye irritation and respiratory tract effects. Storage is recommended in a sealed, dark container at 2-8°C to maintain stability.

Representative Experimental Procedure (Literature-Based)

Bromination of 1-iodo-3-methylbenzene:

Dissolve 1-iodo-3-methylbenzene in dry dichloromethane under inert atmosphere.

Add N-bromosuccinimide (1.1 equivalents) portionwise at 0-5°C with stirring.

Allow the reaction to proceed at room temperature for several hours.

Quench the reaction with aqueous sodium bisulfite to remove excess bromine.

Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the residue by silica gel chromatography using hexane/ethyl acetate as eluent.

Characterize the product by NMR, MS, and melting point determination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include benzyl derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-iodo-3-methylbenzene is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the formation of more complex organic molecules through electrophilic aromatic substitution reactions. The presence of both halogens allows for selective reactivity, facilitating the synthesis of various derivatives.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential in drug discovery. It serves as a precursor for synthesizing biologically active molecules, particularly those targeting specific biological pathways. The halogenated structure enhances the pharmacological properties of resultant compounds, making them suitable candidates for further development into pharmaceuticals.

Biological Applications

Recent studies have highlighted the use of this compound in developing radiolabeled compounds for imaging studies, such as positron emission tomography (PET). Its ability to form stable complexes with metal ions also positions it as a valuable ligand in coordination chemistry, potentially leading to novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals, dyes, pigments, and polymers. Its unique properties allow for the creation of materials with specific electronic characteristics, which are essential in various manufacturing processes .

Case Study 1: Synthesis of Biologically Active Molecules

A recent study demonstrated the synthesis of thiazole-bearing compounds using this compound as an intermediate. These compounds exhibited significant antibacterial activity against various microbial strains, highlighting the compound's utility in developing new antimicrobial agents .

Case Study 2: Coordination Chemistry

Research has shown that this compound can form stable chelate complexes with metal ions. These complexes have been explored for their potential applications in catalysis and material science, showcasing the versatility of this compound beyond traditional organic synthesis .

Table 1: Comparison of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Electrophilic aromatic substitutions |

| Medicinal Chemistry | Precursor for biologically active pharmaceuticals | Drug discovery targeting specific pathways |

| Biological Applications | Development of radiolabeled compounds for imaging studies | PET imaging agents |

| Industrial Applications | Production of specialty chemicals and materials | Dyes, pigments, polymers with specific properties |

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-3-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine or iodine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion). This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Table 1: Key Halogenated Methylbenzene Derivatives

Reactivity and Electronic Properties

- Halogen Reactivity: The iodine atom in this compound is more reactive in cross-coupling reactions compared to bromine due to its lower bond dissociation energy. This allows sequential functionalization, where iodine participates first in reactions like Sonogashira coupling, followed by bromine in Suzuki-Miyaura reactions . In contrast, derivatives like 2-Bromo-5-iodo-1,3-dimethylbenzene exhibit altered reactivity patterns due to steric hindrance from additional methyl groups .

- Electronic Effects : The electron-withdrawing nature of halogens (Br, I) combined with the electron-donating methyl group creates a polarized aromatic system. This polarity enhances charge-transfer properties in TADF emitters, as seen in OLED devices derived from this compound, which achieve external quantum efficiencies (EQE) up to 25.8% . Analogues with different halogen positions (e.g., 5-Bromo-2-iodo-1,3-dimethylbenzene) show blue-shifted emission spectra due to reduced conjugation effects .

Stability and Application-Specific Performance

- Stability : Compounds with cyclic boryl groups synthesized from this compound (e.g., DPACoBA derivatives) exhibit superior stability under ambient conditions compared to BMes₂-containing analogues, attributed to steric protection of the boron center .

- OLED Performance : Derivatives of this compound demonstrate narrower electroluminescence (EL) bandwidths (< 50 nm) and higher photoluminescence quantum yields (PLQY > 80%) compared to BMes₂-based emitters, which suffer from broader emission bands and efficiency roll-off due to triplet-triplet annihilation .

Research Findings and Implications

- Device Efficiency : OLEDs using emitters derived from this compound exhibit minimal efficiency roll-off (<15% at 1000 cd/m²) compared to BMes₂-based devices (>30% roll-off), highlighting its suitability for high-performance displays .

- Crystallographic Data : Unlike 2-Bromo-5-iodo-1,3-dimethylbenzene, which shows disordered methyl groups in its crystal structure , this compound derivatives form well-ordered lattices, critical for reproducibility in solid-state applications .

Biological Activity

2-Bromo-1-iodo-3-methylbenzene, also known as 1-bromo-2-iodo-3-methylbenzene, is an organobromine compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and iodine substituents on a methylbenzene ring, imparts distinct biological activities that warrant detailed exploration.

- Molecular Formula : C₇H₆BrI

- Molecular Weight : 296.93 g/mol

- CAS Number : 869500-07-2

- Structure : The compound consists of a benzene ring with a bromine atom at the 2-position, an iodine atom at the 1-position, and a methyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms enhances its reactivity and binding affinity to biological targets. This compound has been investigated for its potential role as a ligand in metal ion chelation and as an intermediate in the synthesis of pharmaceuticals.

Biological Applications

-

Medicinal Chemistry :

- The compound has been studied for its potential use in drug discovery, particularly in designing new pharmaceuticals that target specific biological pathways. Its halogenated nature allows it to participate in various reactions that can lead to the formation of biologically active molecules .

- Research indicates that compounds with similar structures exhibit significant inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, it has been noted as a CYP1A2 and CYP2C9 inhibitor .

-

Ligand Properties :

- This compound acts as a ligand that can form covalent complexes with metal ions. This property is particularly useful in catalysis and material science applications .

- It has shown the ability to form stable complexes with alkali metals and other halogens, which can enhance its utility in various chemical reactions .

Study on Anticancer Activity

A study explored the anticancer properties of halogenated aromatic compounds, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of iodine was found to enhance the cytotoxic effects compared to non-halogenated analogs .

Research on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound exhibited significant inhibitory activity against certain kinases involved in cancer progression. This suggests its potential as a lead compound for developing targeted cancer therapies .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₆BrI | CYP inhibitor; anticancer properties |

| 2-Bromo-1-bromo-3-methylbenzene | C₇H₆Br₂ | Less effective as a ligand |

| 4-Iodo-2-methylphenol | C₇H₇BrI | Antimicrobial properties |

The comparative analysis highlights the unique biological activities associated with this compound compared to similar compounds. Its dual halogenation contributes to its enhanced reactivity and biological effectiveness.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-iodo-3-methylbenzene with high regioselectivity?

- Methodological Answer : The synthesis can be optimized using brominating agents like N-bromosuccinimide (NBS) or N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, as demonstrated in analogous brominated aromatic compounds . Regioselectivity is influenced by solvent polarity (e.g., dichloromethane or acetic acid) and temperature control (0–25°C). Catalysts such as Lewis acids (e.g., FeCl₃) may enhance halogenation efficiency. Pre-functionalization of the methyl group at the meta position can direct bromination to the ortho position relative to iodine, leveraging steric and electronic effects .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification techniques include fractional distillation (bp range: 220–240°C, based on analogous bromo-iodo compounds) and column chromatography using silica gel with hexane/ethyl acetate gradients. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), with >95% purity thresholds as standard criteria . Recrystallization in non-polar solvents (e.g., hexane) may further eliminate impurities.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at C3, bromine at C2, iodine at C1) via chemical shifts and coupling constants.

- Mass Spectrometry (MS) : For molecular ion ([M⁺]) verification and halogen isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br; I: monoisotopic at 127 amu).

- IR Spectroscopy : To identify C-Br (~500–600 cm⁻¹) and C-I (~600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How do the electronic effects of bromo and iodo substituents influence the reactivity of 3-methylbenzene derivatives in cross-coupling reactions?

- Methodological Answer : Bromine (moderately deactivating, meta-directing) and iodine (weakly deactivating, ortho/para-directing) create distinct electronic environments. In Suzuki-Miyaura couplings, the C-I bond undergoes oxidative addition more readily than C-Br due to lower bond dissociation energy, enabling sequential functionalization. Computational studies (DFT) can map charge distribution to predict reactive sites . For example, iodine’s polarizability enhances electrophilic substitution at the para position relative to the methyl group .

Q. What strategies can resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

- Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or catalyst variability. Systematic replication with controlled variables (e.g., anhydrous DMF vs. THF) is critical. Cross-validation using multiple analytical methods (e.g., GC-MS, NMR kinetics) can isolate yield discrepancies. For example, iodine’s propensity for redox side reactions under basic conditions may require inert atmospheres or stabilizing ligands .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in dihalogenated methylbenzene derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge localization. Fukui indices identify nucleophilic/electrophilic regions, while molecular electrostatic potential (MEP) maps visualize substituent effects. For this compound, simulations predict preferential electrophilic attack at the para position to the methyl group, driven by steric hindrance from iodine and bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.